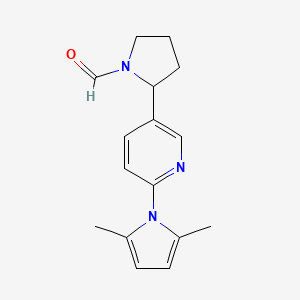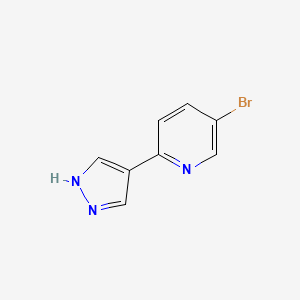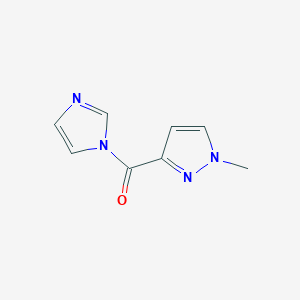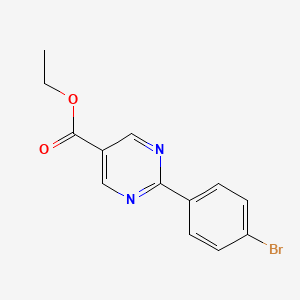![molecular formula C8H3BrF3NS B11806387 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806387.png)
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole is an organic compound with the molecular formula C8H3BrF3NS. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with bromine and trifluoromethylating agents. One common method includes the use of bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7-position of the benzo[d]thiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of functional polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate biochemical pathways by inhibiting or activating enzymes, or by binding to receptors and altering their function .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole include:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: This compound has a similar structure but with the bromine atom at the 6-position.
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole: The chlorine atom in place of bromine can lead to variations in reactivity and biological activity.
2-Fluoro-6-(trifluoromethyl)benzo[d]thiazole: The presence of a fluorine atom can significantly alter the compound’s properties, including its electronic effects and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H3BrF3NS |
|---|---|
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
7-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
Clé InChI |
DSHWUFWFGWKCTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)SC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)

![3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride](/img/structure/B11806338.png)

![3-(4-Methoxybenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806346.png)





